molecular formula C23H22N2O3S B304043 N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Katalognummer B304043
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: IQOQJPWVEWFNIR-ZHZULCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, commonly known as MTA, is a highly potent and selective inhibitor of microtubule assembly. It has been extensively studied for its potential use in cancer treatment, as it has shown promising results in preclinical trials.

Wirkmechanismus

MTA exerts its antitumor activity through the inhibition of microtubule assembly, which is essential for cell division. By disrupting microtubule assembly, MTA induces cell cycle arrest and apoptosis in cancer cells. Additionally, MTA has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
MTA has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, MTA has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its overall efficacy as a cancer treatment. MTA has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using MTA in lab experiments is its high potency and selectivity. MTA has been shown to be highly effective in preclinical trials, exhibiting potent antitumor activity at low concentrations. Additionally, MTA has a relatively low toxicity profile, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of using MTA in lab experiments is its limited solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are a number of potential future directions for the study of MTA. One area of research is the development of novel formulations of MTA that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to MTA treatment, which could help to personalize cancer treatment and improve overall efficacy. Additionally, there is potential for the development of MTA-based combination therapies, which could enhance the efficacy of existing chemotherapeutic agents. Finally, there is potential for the development of MTA-based therapies for other diseases, such as neurodegenerative diseases.

Synthesemethoden

MTA can be synthesized through a multi-step process involving the condensation of 2-methoxyaniline and 2-thiophene carboxylic acid, followed by the addition of 3,4-dimethylbenzoyl chloride and vinyl magnesium bromide. The resulting compound is then purified through column chromatography to obtain MTA in high purity.

Wissenschaftliche Forschungsanwendungen

MTA has been extensively studied for its potential use in cancer treatment, specifically as a chemotherapeutic agent. It has shown promising results in preclinical trials, exhibiting potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. MTA has also been studied for its potential use in combination therapy with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these agents.

Eigenschaften

Produktname

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molekularformel

C23H22N2O3S

Molekulargewicht

406.5 g/mol

IUPAC-Name

N-[(Z)-3-(2-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3S/c1-15-10-11-17(13-16(15)2)22(26)25-20(14-18-7-6-12-29-18)23(27)24-19-8-4-5-9-21(19)28-3/h4-14H,1-3H3,(H,24,27)(H,25,26)/b20-14-

InChI-Schlüssel

IQOQJPWVEWFNIR-ZHZULCJRSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC=C3OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3OC)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.